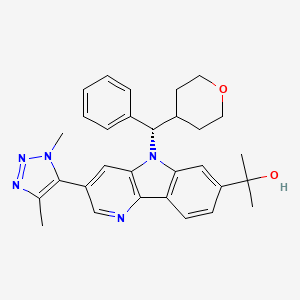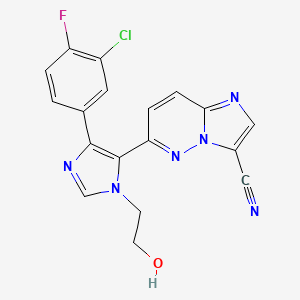
BRD9185
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRD9185 is a compound known for its potent inhibitory activity against dihydroorotate dehydrogenase, an enzyme necessary for pyrimidine biosynthesis in protozoan parasites of the genus Plasmodium, which are the causative agents of malaria . This compound has shown significant antimalarial activity, particularly against multidrug-resistant blood-stage parasites .
Méthodes De Préparation
The synthesis of BRD9185 involves several key steps. One of the primary synthetic routes includes the construction of the azetidine-2-carbonitrile core by a 4-exo-tet cyclization of the anion derived from a precursor compound . The reaction conditions for this step involve the use of lithium hexamethyldisilazide at -50°C, yielding the desired product in a ratio of approximately 15:1 . Another method involves the use of potassium hexamethyldisilazide at -78°C, which provides the product in a nearly exclusive ratio . Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a robust framework for potential scale-up.
Analyse Des Réactions Chimiques
BRD9185 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents used in these reactions include lithium hexamethyldisilazide, potassium hexamethyldisilazide, and various organic solvents such as tetrahydrofuran and dichloromethane . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
BRD9185 has several scientific research applications, particularly in the field of antimalarial drug development. It has been shown to have in vitro activity against multidrug-resistant blood-stage parasites with an effective concentration of 0.016 micromolar . In vivo studies have demonstrated that this compound is curative after just three doses in a Plasmodium berghei mouse model . Additionally, this compound has a long half-life and low clearance in mice, making it a promising candidate for further development as an antimalarial drug .
Mécanisme D'action
The mechanism of action of BRD9185 involves the inhibition of dihydroorotate dehydrogenase, an enzyme that catalyzes the flavin mononucleotide-dependent oxidation of L-dihydroorotate to orotate, a crucial step in de novo pyrimidine biosynthesis . By inhibiting this enzyme, this compound disrupts the pyrimidine biosynthesis pathway, leading to the death of the malaria-causing parasites .
Comparaison Avec Des Composés Similaires
Similar compounds include DSM265 and DSM421, which also target dihydroorotate dehydrogenase and have progressed to clinical trials . Compared to these compounds, BRD9185 has a unique structure and has demonstrated potent activity against multidrug-resistant parasites, highlighting its potential as a novel antimalarial agent .
Propriétés
Numéro CAS |
2057420-29-6 |
|---|---|
Formule moléculaire |
C23H21F6N3O2 |
Poids moléculaire |
485.4304 |
Nom IUPAC |
(2S,3S,4S)-3-(3',4'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide |
InChI |
InChI=1S/C23H21F6N3O2/c1-2-9-31-21(34)32-18(11-30)20(19(32)12-33)14-5-3-13(4-6-14)15-7-8-16(22(24,25)26)17(10-15)23(27,28)29/h3-8,10,18-20,33H,2,9,12H2,1H3,(H,31,34)/t18-,19-,20+/m1/s1 |
Clé InChI |
FYPZBZFXJUJJRA-AQNXPRMDSA-N |
SMILES |
O=C(NCCC)N1[C@H](CO)[C@@H](C(C=C2)=CC=C2C3=CC=C(C(F)(F)F)C(C(F)(F)F)=C3)[C@H]1C#N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BRD9185; BRD-9185; BRD 9185. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


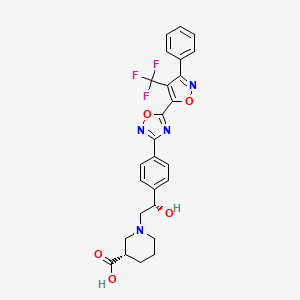
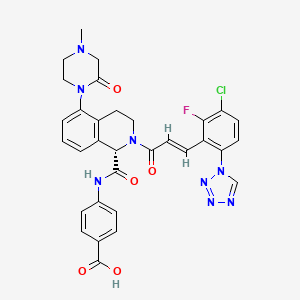
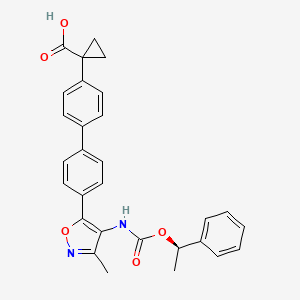
![5-chloro-4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-1-[5-[(3R)-3-hydroxy-2-oxopyrrolidin-1-yl]-6-methylpyridin-2-yl]pyridin-2-one](/img/structure/B606281.png)
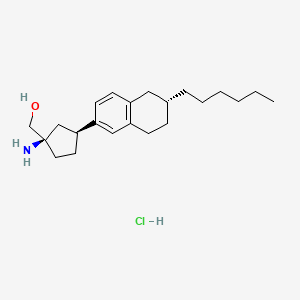
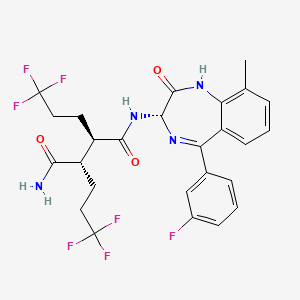
![4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide](/img/structure/B606287.png)
